Xylosucrose

説明

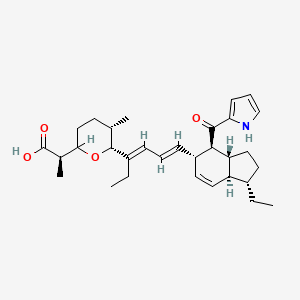

Xylosucrose is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as β-D-Fructofuranosyl α-D-Xylopyranoside .

Molecular Structure Analysis

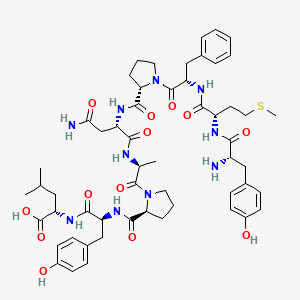

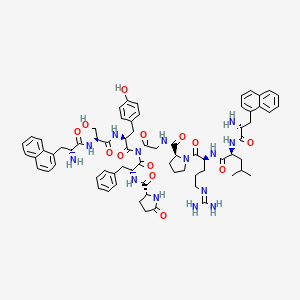

The molecular structure of Xylosucrose is represented by the formula C11H20O10 . The exact mass is 312.11 and the molecular weight is 312.27 . The SMILES representation is O[C@@H]1C@@HC@HCO[C@@H]1O[C@]2(C@@HC@HC@HCO)CO .

Physical And Chemical Properties Analysis

Xylosucrose has a molecular weight of 312.27 and a molecular formula of C11H20O10 . It has a melting point of 114°C . The exact mass is 312.11 .

科学的研究の応用

Synthesis and Applications

Beta-D-Fructofuranosyl alpha-D-xylopyranoside, or Xylosucrose, is a type of β-xylopyranoside . These molecules have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . The preparation of β-xylopyranosides involves both chemical and enzymatic pathways .

Activators in Biosynthesis

One of the main uses of these molecules is as activators in the biosynthesis of glycosaminoglycans . Glycosaminoglycans are macromolecules with important biological functions .

Enzyme Inhibition

Xylosucrose can also be used for enzyme inhibition . Enzyme inhibitors are substances that bind to enzymes and decrease their activity.

Surfactants

Another application of Xylosucrose is its use as surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.

Bioactivities of Fructans

Xylosucrose is a type of fructan, which are heterogeneous fructose polymers that serve as storage carbohydrates in various plants . Fructans have various physiological and therapeutic effects, which are beneficial to health, and have the ability to prevent or treat various diseases .

Use in Food, Nutraceutical, and Pharmaceutical Industries

Due to their health benefits, fructans have found wide use in the food, nutraceutical, and pharmaceutical industries .

Gene Synthesis

A chemical gene synthesis strategy was developed to obtain β-D-fructofuranosidase, a novel gene, AlFFase3, was characterized from Aspergillus luchuensis and expressed in Escherichia coli . This shows the potential of Xylosucrose in genetic engineering.

Safety and Hazards

作用機序

Target of Action

Beta-D-Fructofuranosyl Alpha-D-Xylopyranoside, also known as Xylosucrose, is a biochemical reagent . It is primarily targeted at the structures of proteoglycans, macromolecules with important biological functions .

Mode of Action

It is known to interact with its targets, the proteoglycans, in mammalian cells . This interaction leads to changes in the biochemical properties of these targets, affecting their function.

Biochemical Pathways

Xylosucrose is involved in the biosynthesis of glycosaminoglycans . Glycosaminoglycans are a type of polysaccharide that plays a crucial role in the structure and function of proteoglycans. The interaction of Xylosucrose with proteoglycans may affect the biosynthesis of glycosaminoglycans, leading to downstream effects on the structure and function of proteoglycans.

Result of Action

The interaction of Xylosucrose with proteoglycans may lead to changes in the structure and function of these macromolecules . These changes could potentially affect various cellular processes, including cell signaling and cell adhesion.

特性

IUPAC Name |

(2R,3R,4S,5R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYHSZUFKNRFCT-OPNUYLJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965468 | |

| Record name | Hex-2-ulofuranosyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Fructofuranosyl alpha-D-xylopyranoside | |

CAS RN |

512-66-3 | |

| Record name | Xylosucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)

![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)

![4'-Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate](/img/structure/B1684179.png)

![N-[[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamoyl]benzamide](/img/structure/B1684182.png)

![N6-(4-[1,4'-Bipiperidin]-1'-yl-2-ethoxyphenyl)-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1684187.png)